2-chloro-1-methoxy-4-(2-nitroethenyl)benzene
Description
2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene is a substituted aromatic compound featuring a chloro group at position 2, a methoxy group at position 1, and a nitroethenyl moiety at position 2. Its molecular formula is C₉H₈ClNO₃, with a molecular weight of 213.62 g/mol. The nitroethenyl group introduces significant electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Properties
Molecular Formula |
C9H8ClNO3 |
|---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
2-chloro-1-methoxy-4-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C9H8ClNO3/c1-14-9-3-2-7(6-8(9)10)4-5-11(12)13/h2-6H,1H3 |
InChI Key |
XAEBQJANFSJNOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Nitration and Chlorination of Precursor Substrates
The synthesis begins with the preparation of a nitro-substituted aromatic intermediate. A key precursor, 4-nitro-2-chloromethyl-chlorobenzene, is synthesized via nitration of 2-chlorobenzyl chloride using fuming nitric acid in concentrated sulfuric acid at subzero temperatures . This step demands precise temperature control (-5°C to 0°C) to avoid over-nitration and byproduct formation. The nitration mixture is quenched over ice, yielding a crystalline product isolated by filtration .
Parallel chlorination methods, such as those employed in the synthesis of 2-chloro-4-nitrophenol, utilize N-chloro-N-(benzenesulfonyl)benzenesulfonamide in acetonitrile at ambient temperatures . This approach achieves high regioselectivity (99.6% yield) and could be adapted to introduce chlorine at the ortho position relative to the methoxy group in the target compound .
Table 1: Reaction Conditions for Nitration and Chlorination
| Step | Reagents | Temperature | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | -5°C to 0°C | 75–85% | |
| Chlorination | N-Chloro sulfonamide, MeCN | 20–25°C | 98.5% |
Methoxylation via Nucleophilic Displacement
Introducing the methoxy group requires nucleophilic displacement of a labile substituent. In analogous syntheses, 4-nitro-2-chloromethyl-chlorobenzene undergoes reaction with sodium methoxide in toluene, facilitated by phase-transfer catalysts like tetraethylammonium bromide . The methoxymethyl group is installed at the para position under reflux (125°C for 5 hours), followed by acid quenching to isolate the product . For 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene, direct methoxylation of a chlorinated nitro intermediate (e.g., 2-chloro-4-nitroanisole) could be achieved using methanol and a base such as potassium carbonate.
Critical Parameters:
-
Solvent: Toluene or dimethylformamide (DMF) for high-temperature stability .
-
Catalyst: Quaternary ammonium salts (e.g., tetraethylammonium bromide) to enhance reaction kinetics .
-
Workup: Acidic aqueous wash (pH 1–4) to remove unreacted reagents .
Formation of the Nitroethenyl Group
The nitroethenyl moiety is introduced via a Knoevenagel condensation between a benzaldehyde derivative and nitroethane. For instance, 2-chloro-1-methoxy-4-formylbenzene reacts with nitroethane in the presence of ammonium acetate or piperidine as a base, yielding the β-nitrostyrene intermediate . The reaction proceeds under reflux in ethanol or acetic acid, with dehydration occurring spontaneously or via azeotropic removal of water.
Stereochemical Considerations:
The E-configuration of the nitroethenyl group is thermodynamically favored due to steric hindrance between the nitro group and aromatic ring . This selectivity is confirmed by nuclear Overhauser effect (NOE) spectroscopy in related compounds .
Table 2: Condensation Reaction Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | Ammonium acetate | 85–90% |
| Solvent | Ethanol | 80–85% |
| Temperature | 80°C (reflux) | Maximal conversion |
Analytical Characterization
Final confirmation of the product’s structure relies on spectroscopic techniques:
-
¹H NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, with the nitroethenyl group showing characteristic coupling (J = 16 Hz) for the E-alkene .
-
IR Spectroscopy: Strong absorptions at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1620 cm⁻¹ (C=C) .
-
Mass Spectrometry: Molecular ion peak at m/z 213.62 (C₉H₈ClNO₃) .
Chemical Reactions Analysis
2-chloro-1-methoxy-4-(2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis
2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene serves as an important intermediate in the synthesis of various organic compounds. Its unique functional groups allow for:
- Nucleophilic Substitution Reactions : The chloro group can be replaced by various nucleophiles, facilitating the preparation of different derivatives.
- Electrophilic Aromatic Substitution : The presence of the nitro group enhances the electrophilicity of the aromatic ring, making it suitable for further functionalization.
Table 1: Synthetic Applications of this compound
| Reaction Type | Description | Products |
|---|---|---|
| Nucleophilic Substitution | Replacement of Cl with amines or alcohols | Amino or hydroxy derivatives |
| Electrophilic Aromatic Substitution | Introduction of additional substituents on the ring | Various substituted aromatic compounds |
Medicinal Chemistry
Research indicates that derivatives of this compound exhibit biological activity. Studies have shown:
- Antimicrobial Properties : Certain derivatives demonstrate efficacy against bacterial strains such as Bacillus brevis and Micrococcus luteus.
- Potential Anticancer Activity : Compounds derived from this structure have been evaluated for their ability to inhibit cancer cell proliferation.
Case Study Example :
A study highlighted a derivative synthesized from this compound that showed promising results in inhibiting tumor growth in vitro. The mechanism involved apoptosis induction in cancer cells, suggesting potential therapeutic applications.
Materials Science
The compound is also explored in materials science for its potential use in:
- Dyes and Pigments : As an intermediate in dye synthesis, it contributes to the development of colorants with specific properties.
- Polymer Chemistry : Its reactive groups allow incorporation into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.
Regulatory and Safety Considerations
Due to its chemical nature, this compound is subject to regulatory scrutiny regarding its safety and environmental impact. Studies have indicated potential toxicity; thus, appropriate handling measures are essential during laboratory use.
Mechanism of Action
The mechanism of action of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Structural and Electronic Differences
The following table highlights key structural analogs and their substituent variations:
Key Observations :
- Electron Effects : The nitroethenyl group in the target compound creates a stronger electron-deficient aromatic system compared to methoxymethyl (electron-donating) or ethyl (electron-neutral) substituents .
- Steric Effects : Bulky groups like cyclopentoxy or ethyl alter molecular packing, as seen in crystal structure studies (e.g., tetragonal vs. triclinic systems in ) .
Physicochemical Properties
Notes:
Crystallographic Insights
demonstrates that steric effects dominate crystal packing. For example:
- Compound 1 (C₁₇H₂₂N₂): Triclinic system with P1 space group due to pyrazole-benzene stacking.
- Compound 2 (C₁₃H₁₆N₂): Tetragonal I41/a system caused by steric repulsion between substituents. This suggests that analogs like 2-(cyclopentoxy)-1-methoxy-4-(2-nitroethenyl)benzene may adopt distinct crystal structures despite similar backbone units .
Biological Activity
2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene, also known as Benzene, 1-methoxy-4-(2-nitroethenyl), is a compound of interest due to its potential biological activities and applications in various fields such as pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H9ClN2O3
- Molecular Weight : 216.63 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Cytotoxic Effects
Studies have demonstrated that this compound possesses cytotoxic properties in certain cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve the induction of apoptosis, although further studies are necessary to elucidate the exact pathways involved .
Anti-inflammatory Activity
In addition to antimicrobial and cytotoxic effects, this compound has been investigated for its anti-inflammatory properties. Experimental models have indicated a reduction in pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and cancer progression.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to apoptosis in cancer cells has been observed.
- Cell Signaling Pathways : Alteration of key signaling pathways related to cell growth and survival.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent .
Case Study 2: Cytotoxicity in Cancer Cells
A recent investigation into the cytotoxic effects on MCF-7 cells revealed that treatment with this compound at concentrations of 10 µM resulted in a significant reduction in cell viability (up to 70%) after 48 hours, compared to control groups. Flow cytometry analysis confirmed increased rates of apoptosis among treated cells .
Research Findings Summary Table
Q & A
Q. What are the common synthetic routes for preparing 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:
Chlorination and Methoxy Introduction : Start with a substituted benzene precursor (e.g., 4-methoxybenzene derivatives). Chlorination at position 2 can be achieved using chlorinating agents (e.g., Cl₂/FeCl₃) under controlled conditions .
Nitroethenyl Group Installation : Introduce the 2-nitroethenyl group via cross-coupling reactions. A Heck reaction using nitroethylene or a nitrovinyl precursor with a palladium catalyst (e.g., Pd(OAc)₂, PPh₃) in polar aprotic solvents (e.g., DMF) at 80–100°C is effective .
Critical parameters include avoiding steric hindrance from the methoxy and chloro groups during coupling.
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation in solvents like ethanol or DCM. Data collection using a diffractometer (e.g., Bruker D8 Venture) and refinement with SHELXL resolves bond lengths, angles, and stereochemistry. For example, the nitroethenyl group’s planarity and substituent orientations can be validated .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ identify substituent positions. The nitroethenyl group shows characteristic deshielding (δ 7.5–8.5 ppm for vinyl protons) .
- FT-IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) confirm the nitro group .
- UV-Vis : The conjugated nitroethenyl system absorbs at λₘₐₓ ~350–400 nm, useful for photochemical studies .
Advanced Research Questions
Q. How do competing directing effects influence regioselectivity in electrophilic substitutions of this compound?
- Methodological Answer : The methoxy group (electron-donating, para/ortho-directing) competes with the chloro (weakly deactivating, meta-directing) and nitroethenyl (strongly electron-withdrawing, meta-directing) groups. For example, nitration may occur at position 5 (meta to nitroethenyl, ortho to methoxy) or position 6 (meta to chloro). Computational tools (DFT) predict reactivity, while experimental validation uses isotopic labeling or competition reactions . Conflicting reports require analysis of solvent polarity and electrophile strength .
Q. What strategies optimize reaction yields when introducing the nitroethenyl group via cross-coupling?
- Methodological Answer :
- Catalyst Selection : Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) with ligands (e.g., XPhos) enhance coupling efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states but may increase side reactions. Additives like K₂CO₃ neutralize HCl byproducts .
- Temperature Control : Reactions at 80–100°C balance kinetics and decomposition. Microwave-assisted synthesis reduces time and improves yields .
Q. How can contradictory data on substitution vs. elimination at the chloro position be resolved?
- Methodological Answer : Competing pathways depend on base strength and solvent. Strong, non-nucleophilic bases (e.g., LDA in THF at −78°C) favor elimination, while weaker bases (NaOH in H₂O/dioxane) promote substitution . Kinetic vs. thermodynamic control is assessed via time-resolved experiments. GC-MS monitors intermediates, and DFT calculations model transition states to rationalize outcomes .
Q. What methodologies assess the compound’s potential in materials science (e.g., conductive polymers)?
- Methodological Answer :
- Electrochemical Polymerization : Cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) evaluates redox activity. The nitroethenyl group’s electron deficiency enables n-type doping .
- Conductivity Testing : Four-point probe measurements on thin films (spin-coated from THF) assess conductivity. Comparative studies with substituent-modified analogs isolate structure-property relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
